molecular formula C27H39N11O8 B12376242 Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle)

Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle)

Cat. No.: B12376242
M. Wt: 645.7 g/mol
InChI Key: PXEDUZWGHKWZNI-HAGHYFMRSA-N
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Description

Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) is a cyclic polypeptide composed of arginine, glycine, aspartic acid, D-tyrosine, and azido-norleucine. This compound is known for its high purity and is used primarily in scientific research. It is often utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The azido group is introduced at the norleucine residue during the synthesis .

Industrial Production Methods

Industrial production of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Mechanism of Action

The mechanism of action of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) involves its interaction with integrins, particularly the αvβ3 integrin. This interaction facilitates cell adhesion and migration, making it useful in imaging and therapeutic applications. The azido group allows for further functionalization through click chemistry, enabling the creation of various bioconjugates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) is unique due to the presence of the azido group, which allows for versatile click chemistry applications. This feature distinguishes it from other similar cyclic peptides and enhances its utility in various scientific and medical fields .

Properties

Molecular Formula

C27H39N11O8

Molecular Weight

645.7 g/mol

IUPAC Name

2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid

InChI

InChI=1S/C27H39N11O8/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31)/t17-,18-,19+,20-/m0/s1

InChI Key

PXEDUZWGHKWZNI-HAGHYFMRSA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O

Origin of Product

United States

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